molecular formula C29H34N4O4 B10912528 4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide

4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide

Cat. No.: B10912528
M. Wt: 502.6 g/mol
InChI Key: CRZOLSVNWPMZBE-UHFFFAOYSA-N
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Description

4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with multiple functional groups, including hydroxy, methyl, and carboxamide groups, as well as a pyrazolyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Cyclohexane Core: Starting with a cyclohexane derivative, functional groups are introduced through various reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a suitable hydrazine derivative and a diketone.

    Hydroxy and Methyl Substitutions: Hydroxylation and methylation reactions are carried out using appropriate reagents like methyl iodide and hydroxylating agents.

    Carboxamide Formation: The carboxamide groups are introduced through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the cyclohexane ring can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., Br₂) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound could be investigated for its potential as a pharmaceutical agent. The presence of the pyrazolyl group suggests it might interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their anti-inflammatory, anticancer, or antimicrobial properties. The structural complexity allows for fine-tuning of its biological activity through medicinal chemistry approaches.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The pyrazolyl group could play a key role in binding to these molecular targets, while the other functional groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-(1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide: Lacks the trimethyl substitution on the pyrazolyl group.

    4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxylate: Ester instead of amide groups.

Uniqueness

The unique combination of functional groups in 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dicarboxamide provides it with distinct chemical and biological properties. The presence of both hydroxy and carboxamide groups, along with the pyrazolyl moiety, allows for a wide range of chemical reactions and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6 g/mol

IUPAC Name

4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxo-2-(1,3,5-trimethylpyrazol-4-yl)cyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H34N4O4/c1-16-11-7-9-13-20(16)30-27(35)24-22(34)15-29(5,37)26(25(24)23-18(3)32-33(6)19(23)4)28(36)31-21-14-10-8-12-17(21)2/h7-14,24-26,37H,15H2,1-6H3,(H,30,35)(H,31,36)

InChI Key

CRZOLSVNWPMZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=C(N(N=C4C)C)C

Origin of Product

United States

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